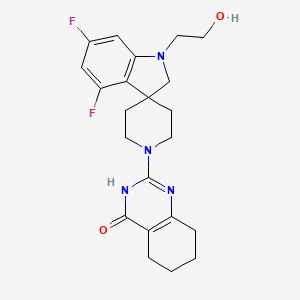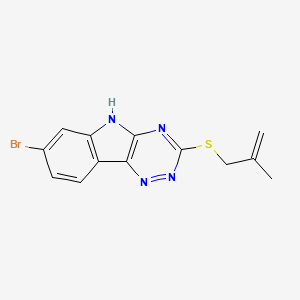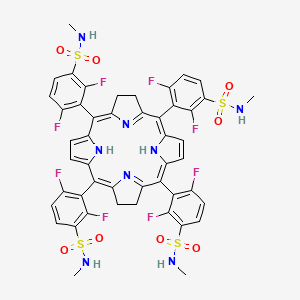
RK-287107
Vue d'ensemble
Description
RK-287107 is an inhibitor of the tankyrases TNKS1 and TNKS2 (IC50s = 0.014 and 0.010 µM, respectively). It is selective for TNKS1 and TNKS2 over poly(ADP-ribose) polymerase 1 (PARP1), PARP2, and PARP10 (IC50s = >20, 2.7, and 19.8 µM, respectively). This compound inhibits Wnt-dependent signaling with an IC50 value of 0.077 µM in a reporter assay. It increases accumulation of Axin2, indicating inhibition of TNKS-mediated auto-PARsylation, in COLO 320DM colorectal cancer cells when used at a concentration of 0.1 µM. This compound also inhibits cell growth in the same model (GI50 = 0.45 µM). It reduces tumor growth in a COLO 320DM mouse xenograft model when administered at a dose of 150 mg/kg twice per day.
This compound is a potent TNKS/TNKS2 inhibitor (IC50 = 14.4 nM) with >7000-fold selectivity against the PARP1 enzyme, which inhibits WNT-responsive TCF reporter activity and proliferation of human colorectal cancer cell line COLO-320DM. This compound also demonstrated dose-dependent tumor growth inhibition in a mouse xenograft model. This compound is a promising lead compound for the development of novel tankyrase inhibitors as anticancer agents.
Applications De Recherche Scientifique
Inhibition de la Tankyrase
RK-287107 est un inhibiteur puissant et spécifique de la tankyrase {svg_1} {svg_2}. Les tankyrases sont des membres de la famille des protéines poly(ADP-ribose) polymérases (PARP) {svg_3}. L'inhibition des tankyrases conduit à la régulation négative de la β-caténine, une protéine qui joue un rôle crucial dans la croissance et la prolifération cellulaires {svg_4} {svg_5}.
Traitement du cancer colorectal
Il a été démontré que le composé bloquait la croissance des cellules cancéreuses du côlon {svg_6} {svg_7}. Il le fait en provoquant l'accumulation d'Axin2 et en régulant négativement la β-caténine, l'activité du rapporteur du facteur T/facteur d'amélioration lymphatique et l'expression des gènes cibles dans les cellules cancéreuses du côlon hébergeant les mutations APC tronquées de manière courte {svg_8} {svg_9}.
Voie de signalisation Wnt/β-caténine
Il a été constaté que this compound affecte la voie de signalisation Wnt/β-caténine {svg_10}. Cette voie est activée dans plus de 90 % des cancers colorectaux humains, et son activation aberrante provoque la tumorigenèse et favorise la prolifération des cellules cancéreuses du côlon {svg_11}.
Cellules cancéreuses du côlon mutées pour l'APC
Le composé supprime la croissance des cellules cancéreuses du côlon mutées pour l'adénomatose polyposeuse colique (APC) {svg_12}. L'APC est un suppresseur de tumeur et un régulateur négatif clé de la signalisation Wnt/β-caténine {svg_13}.
Inhibition de la croissance tumorale dans les modèles de xénogreffe de souris
Administré par voie orale à des doses tolérables, this compound supprime la croissance tumorale dans un modèle de xénogreffe de souris {svg_14}. Par le blocage de la voie de signalisation de la β-caténine, this compound supprime la croissance tumorale des cellules cancéreuses du côlon humain dans les modèles de xénogreffe de souris {svg_15}.
Potentiel pour une thérapie anticancéreuse moléculaire dirigée contre la tankyrase
Compte tenu de son effet antitumoral, this compound pourrait avoir un potentiel pour une thérapie anticancéreuse moléculaire dirigée contre la tankyrase {svg_16}.
Mécanisme D'action
Target of Action
The primary targets of “RK-287107” are tankyrase-1 and tankyrase-2 , which are members of the poly (ADP-ribose) polymerase family proteins . These proteins play a crucial role in the Wnt/β-catenin signaling pathway, which is activated in over 90% of human colorectal cancer .
Mode of Action
“this compound” interacts with its targets, tankyrase-1 and tankyrase-2, by inhibiting their enzymatic activities . This inhibition leads to the accumulation of Axin2, a negative regulator of β-catenin . As a result, the post-translational modification that causes ubiquitin-dependent degradation of Axin is blocked, leading to the downregulation of β-catenin .
Biochemical Pathways
The primary biochemical pathway affected by “this compound” is the Wnt/β-catenin signaling pathway . By inhibiting tankyrase-1 and tankyrase-2, “this compound” downregulates β-catenin, thereby attenuating the Wnt/β-catenin signaling . This pathway plays an important role in tumorigenesis and promotes the proliferation of colorectal cancer cells .
Pharmacokinetics
It is noted that “this compound” demonstrates potent inhibition of tankyrases
Result of Action
The molecular and cellular effects of “this compound” action include the accumulation of Axin2 and the downregulation of β-catenin . This leads to the suppression of T-cell factor/lymphoid enhancer factor reporter activity and the target gene expression in colorectal cancer cells harboring the shortly truncated APC mutations . Consequently, “this compound” inhibits the growth of APC-mutated (β-catenin-dependent) colorectal cancer cells .
Action Environment
It is noted that orally given “this compound” at tolerable doses suppresses tumor growth in a mouse xenograft model This suggests that the compound’s action and efficacy may be influenced by factors such as dosage and route of administration
Propriétés
IUPAC Name |
2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O2/c23-14-11-16(24)19-18(12-14)28(9-10-29)13-22(19)5-7-27(8-6-22)21-25-17-4-2-1-3-15(17)20(30)26-21/h11-12,29H,1-10,13H2,(H,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQYCOUBRJEYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4(CC3)CN(C5=C4C(=CC(=C5)F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)





